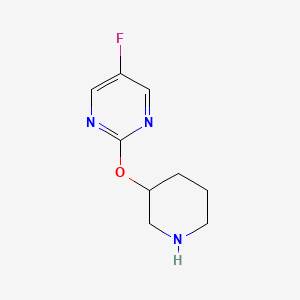

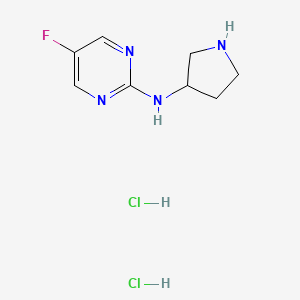

5-Fluoro-2-(piperidin-3-yloxy)pyrimidine

Übersicht

Beschreibung

“5-Fluoro-2-(piperidin-3-yloxy)pyrimidine hydrochloride” is a chemical compound with potential applications in scientific research, spanning diverse fields from medicinal chemistry to drug development. It has a chemical formula of C9H12FN3O・HCl and a molecular weight of 233.67 .

Synthesis Analysis

While specific synthesis methods for “5-Fluoro-2-(piperidin-3-yloxy)pyrimidine” were not found in the search results, there are general methods for synthesizing fluorinated pyrimidines. For instance, one method involves refluxing the 8-chloro derivatives of pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines with various amines . Another method involves the cyclization of some amines under the action of phosphorus oxychloride .

Molecular Structure Analysis

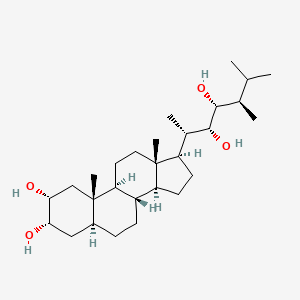

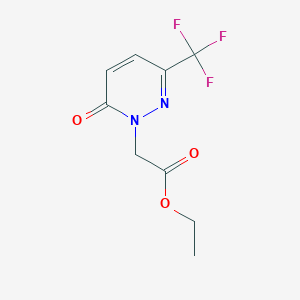

The molecular structure of “5-Fluoro-2-(piperidin-3-yloxy)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a fluorine atom and a piperidin-3-yloxy group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Fluoro-2-(piperidin-3-yloxy)pyrimidine” include a chemical formula of C9H12FN3O・HCl and a molecular weight of 233.67 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in drug design, and 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine can serve as a starting material for synthesizing a variety of piperidine derivatives. These derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry .

Pharmacological Applications

The piperidine moiety is a common feature in FDA-approved drugs. Compounds with this moiety exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine could be used to develop new pharmacological agents with these properties.

Anticancer Research

Piperidine derivatives have shown promise in anticancer research. They are utilized in various ways to combat cancer, such as through antiproliferation and antimetastatic effects. The compound could be explored for its potential anticancer applications .

Antimicrobial and Antifungal Applications

The structural features of piperidine derivatives make them suitable candidates for developing new antimicrobial and antifungal agents. Research into 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine could lead to the discovery of novel treatments for infectious diseases .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives are known for their analgesic and anti-inflammatory properties. As such, 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine could be investigated for use in pain management and inflammation control .

Neurological Disorder Treatments

Compounds with a piperidine structure have been used in the treatment of neurological disorders such as Alzheimer’s disease. The subject compound may have applications in the development of drugs for these conditions .

Antihypertensive and Cardiovascular Research

Piperidine derivatives can exhibit antihypertensive effects, which are beneficial in cardiovascular research. Investigating 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine in this context could lead to advancements in heart disease treatments .

Antiviral and Antimalarial Research

The versatility of piperidine derivatives extends to antiviral and antimalarial applications. Research into the specific compound could contribute to the creation of new therapies for viral infections and malaria .

Safety And Hazards

According to the safety data sheet, “5-Fluoro-2-(piperidin-3-yloxy)pyrimidine hydrochloride” should be handled with care. It should be kept away from heat/sparks/open flames/hot surfaces and contact with skin should be avoided. In case of inhalation, skin contact, eye contact, or ingestion, appropriate first-aid measures should be taken .

Eigenschaften

IUPAC Name |

5-fluoro-2-piperidin-3-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8/h4-5,8,11H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSLRGOGHSLLII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=NC=C(C=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(piperidin-3-yloxy)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1489989.png)

![N'-[2-methyl-6-(1-piperidyl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1489994.png)

![1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B1489998.png)

![[4-[3-(Dihydroxyamino)-4-oxocyclohexa-2,5-dien-1-ylidene]-3-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)-5-oxopyrrol-2-yl]-hydroxyazanium](/img/structure/B1490006.png)